3,6-Difluoro-2-nitrophenol
Overview
Description
3,6-Difluoro-2-nitrophenol is an aromatic compound with the molecular formula C6H3F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-nitrophenol typically involves the nitration of 3,6-difluorophenol. This process is carried out by reacting 3,6-difluorophenol with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 3,6-Difluoro-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 3,6-Difluoro-2-nitroquinone.
Scientific Research Applications
3,6-Difluoro-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,3-Difluoro-6-nitrophenol
- 2,4-Difluoro-6-nitrophenol
- 2,6-Difluoro-4-nitrophenol
Comparison: 3,6-Difluoro-2-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups on the phenol ring. This positioning affects its chemical reactivity and physical properties. Compared to other difluoronitrophenols, this compound may exhibit different reactivity patterns and stability, making it suitable for specific applications where other isomers might not be as effective .
Properties
IUPAC Name |
3,6-difluoro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAORTVYRIJMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437445 | |
Record name | 3,6-DIFLUORO-2-NITROPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139548-97-3 | |
Record name | 3,6-DIFLUORO-2-NITROPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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